molecular formula C19H22N2O3 B5235517 N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide

N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide

Cat. No. B5235517
M. Wt: 326.4 g/mol
InChI Key: IYSLYWPUBRICSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide, also known as EE-8 or EEBD, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the family of compounds known as benzamides and has shown promise in a variety of research applications.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also have an effect on the immune system, helping to stimulate the body's natural defenses against cancer.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and metastasis of tumors. It may also have an effect on the expression of certain genes involved in cancer development.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide is that it has shown promising results in laboratory experiments, making it a potential candidate for further study. However, there are also limitations to its use in lab experiments, including the need for careful handling due to its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide. One area of interest is in the development of new cancer treatments based on its anti-tumor activity. Other potential applications include the development of new drugs for the treatment of other diseases, such as autoimmune disorders or infectious diseases. Further study is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with 4-ethylbenzyl chloride, followed by reaction with ethylenediamine. The resulting compound is then purified through a series of chromatographic techniques.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. N-(2-ethoxyphenyl)-N'-(4-ethylbenzyl)ethanediamide has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-14-9-11-15(12-10-14)13-20-18(22)19(23)21-16-7-5-6-8-17(16)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSLYWPUBRICSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6875012

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